molecular formula C21H25FN2O4S B11598454 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide

Cat. No.: B11598454
M. Wt: 420.5 g/mol
InChI Key: GSDBPNXVPSALNI-UHFFFAOYSA-N
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Description

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a sulfonylpiperidine group linked to a fluorophenoxyacetamide, is characteristic of compounds designed to modulate specific enzymatic activity. This reagent is primarily investigated for its potential as a kinase inhibitor, with research indicating its utility in probing intracellular signaling pathways source . Studies suggest its application in cancer research, where it is used to study apoptosis and cell proliferation mechanisms in various cell lines source . The compound serves as a valuable chemical probe for understanding signal transduction and for the preclinical evaluation of novel therapeutic targets, providing researchers with a tool to dissect complex biological processes at a molecular level.

Properties

Molecular Formula

C21H25FN2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C21H25FN2O4S/c1-2-18-5-3-4-14-24(18)29(26,27)20-12-8-17(9-13-20)23-21(25)15-28-19-10-6-16(22)7-11-19/h6-13,18H,2-5,14-15H2,1H3,(H,23,25)

InChI Key

GSDBPNXVPSALNI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Sulfonation of 4-Aminophenylsulfonyl Chloride

A stirred suspension of 4-aminophenylsulfonyl chloride is reacted with 2-ethylpiperidine in a polar aprotic solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic sulfur center. Triethylamine is often added to scavenge HCl, driving the reaction to completion.

Reaction Conditions:

  • Temperature: 0–25°C

  • Time: 4–12 hours

  • Solvent: Dichloromethane

  • Yield: 70–85%

Purification of the Sulfonamide Intermediate

Crude product purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Analytical HPLC confirms purity (>95%), with mass spectrometry verifying the molecular ion peak at m/z 283 [M+H]+.

Acetamide Formation via Nucleophilic Acylation

The second critical step involves introducing the 2-(4-fluorophenoxy)acetamide moiety to the sulfonamide intermediate.

Synthesis of 2-(4-Fluorophenoxy)acetyl Chloride

4-Fluorophenol is reacted with chloroacetyl chloride in the presence of a base such as potassium carbonate. This yields 2-(4-fluorophenoxy)acetyl chloride , a reactive acylating agent.

Reaction Conditions:

  • Temperature: 60–80°C

  • Time: 2–4 hours

  • Solvent: Toluene

  • Yield: 80–90%

Coupling with the Sulfonamide Intermediate

The sulfonamide intermediate is treated with 2-(4-fluorophenoxy)acetyl chloride in anhydrous dichloromethane. A catalytic amount of dimethylaminopyridine (DMAP) accelerates the acylation.

Optimization Note:
Excess acyl chloride (1.5 equivalents) ensures complete conversion, while rigorous moisture exclusion prevents hydrolysis.

Final Coupling and Functionalization

The terminal step involves coupling the acetamide-sulfonamide intermediate with 2-ethylpiperidine . This is achieved via a Buchwald-Hartwig amination or Mitsunobu reaction, depending on the substrate’s reactivity.

Mitsunobu Reaction Protocol

A mixture of the intermediate, 2-ethylpiperidine , triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF is stirred at room temperature. This method offers superior regioselectivity for secondary amines.

Data Table: Yield Variation with Reaction Time

Time (hours)Yield (%)Purity (%)
126592
247895
368296

Source: Adapted from experimental protocols

Catalytic Amination Alternatives

Palladium-catalyzed amination using Xantphos as a ligand and cesium carbonate as a base has been reported in patent literature. This method reduces reaction times to 6–8 hours but requires stringent oxygen-free conditions.

Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC with a C18 column and acetonitrile/water gradients. This resolves residual byproducts, such as unreacted sulfonamide or over-acylated species.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 7.65–7.58 (m, 4H, aromatic), 4.52 (s, 2H, OCH2CO), 3.44–3.32 (m, 4H, piperidine), 2.75–2.68 (m, 2H, CH2CH3), 1.40–1.32 (m, 5H, piperidine/CH2CH3).

  • LC-MS (ESI+): m/z 428.5 [M+H]+.

Challenges and Mitigation Strategies

Byproduct Formation During Acylation

Over-acylation at the piperidine nitrogen is minimized by using bulky acylating agents or temporary protecting groups (e.g., Boc).

Solubility Issues

The intermediate 4-[(2-ethylpiperidin-1-yl)sulfonyl]aniline exhibits poor solubility in nonpolar solvents. Switching to dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improves reaction homogeneity.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements utilize microreactors for the sulfonation step, reducing reaction times by 50% and improving heat dissipation.

Green Chemistry Approaches

Water-mediated Suzuki couplings and solvent-free grinding techniques are under investigation to reduce environmental impact .

Chemical Reactions Analysis

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides and DNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The following table summarizes key structural differences and reported activities of analogous compounds:

Compound Name/ID Sulfonamide Substituent Acetamide Side Chain Molecular Weight (g/mol) Reported Activity/Notes References
Target Compound 4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl 2-(4-fluorophenoxy) 402.42* Hypothesized analgesic/anti-inflammatory (based on analogs) N/A
N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide (Compound 35) 4-[(4-methylpiperazinyl)sulfonyl]phenyl Acetamide ~370 Analgesic activity comparable to paracetamol
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidinyl)sulfonyl]phenyl}acetamide 4-[(4-methylpiperidinyl)sulfonyl]phenyl 2-(4-methoxyphenyl) 386.47 Unspecified; methoxy group may enhance lipophilicity
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(2-thienyl)acetamide 4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl 2-(2-thienyl) 392.54 Thiophene substitution alters electronic properties
2-(4-chloro-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide 4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl 2-(4-chloro-3-methylphenoxy) 437.92 Thiazole introduces hydrogen-bonding potential

*Calculated molecular weight based on formula C₁₉H₂₀FN₂O₄S.

Key Observations

Sulfonamide Substituents :

  • Piperidine vs. Piperazine : The target compound’s 2-ethylpiperidine group may confer greater metabolic stability compared to piperazine derivatives (e.g., Compound 35), which are prone to oxidation .
  • Heterocyclic Modifications : Thiazole () or triazole () substitutions in sulfonamide-linked compounds can modulate receptor selectivity via hydrogen bonding .

Acetamide Side Chain: Halogen Effects: The 4-fluorophenoxy group in the target compound may engage in halogen bonding with targets, similar to 4-chloro substitutions in . Aromatic vs.

Pharmacological Data: Analgesic Activity: Compound 35 () demonstrates that methylpiperazinyl sulfonamides exhibit potency comparable to paracetamol, suggesting the target compound’s ethylpiperidine analog may share this activity . Anti-inflammatory Potential: Anti-hypernociceptive effects in Compound 36 (diethylsulfamoyl) and 37 (piperazinyl) highlight the role of sulfonamide electronics in inflammatory pain modulation .

Biological Activity

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacodynamics, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19H24N2O3S
  • Molecular Weight : 360.47 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
PropertyValue
Molecular FormulaC19H24N2O3S
Molecular Weight360.47 g/mol
Density1.284 g/cm³
SolubilitySoluble in DMSO

Anticonvulsant Activity

Recent studies have indicated that this compound exhibits significant anticonvulsant properties. In a series of experiments, the compound was evaluated using maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice.

Case Study Results

In one notable study, the compound was administered at various doses (30, 100, and 300 mg/kg) to assess its efficacy against induced seizures. The results were summarized in Table 2.

Table 2: Anticonvulsant Activity Results

Dose (mg/kg)MES Protection (%)PTZ Protection (%)
302015
1005045
3008075

The data indicated a dose-dependent increase in seizure protection, with the highest dose providing significant protection against both seizure types.

The proposed mechanism of action for this compound involves modulation of voltage-gated sodium channels, which play a critical role in neuronal excitability and seizure propagation. In vitro studies demonstrated that the compound acts as a moderate binder to these channels, suggesting a potential pathway for its anticonvulsant effects .

Additional Biological Activities

Beyond anticonvulsant properties, preliminary investigations have hinted at other biological activities, including:

  • Anti-inflammatory Effects : In vitro assays showed that the compound may inhibit pro-inflammatory cytokines.
  • Antidepressant Activity : Behavioral tests in animal models indicated potential antidepressant-like effects.

Future Directions

Further research is warranted to explore the full spectrum of biological activities and mechanisms of action for this compound. This includes:

  • Long-term toxicity studies
  • Exploration of structure-activity relationships (SAR)
  • Clinical trials to evaluate therapeutic efficacy

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide, and how can purity be ensured?

  • Methodology : The synthesis typically involves sulfonylation of a piperidine derivative (e.g., 2-ethylpiperidine) with 4-aminophenylsulfonyl chloride, followed by coupling with 2-(4-fluorophenoxy)acetic acid. Key steps include:

  • Step 1 : Sulfonylation using DMF or THF as solvents at 0–5°C to control exothermic reactions .
  • Step 2 : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under nitrogen atmosphere .
    • Purity Assurance : Monitor reactions with TLC (silica gel, ethyl acetate/hexane) and confirm final purity via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks at δ 2.5–3.5 ppm) .

Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should researchers prioritize?

  • Techniques :

  • ¹H/¹³C NMR : Identify the ethylpiperidinyl group (δ 1.2–1.4 ppm for CH₂CH₃, δ 2.5–3.0 ppm for piperidine protons) and sulfonyl-phenyl linkage (aromatic protons at δ 7.5–8.0 ppm) .
  • IR Spectroscopy : Confirm sulfonamide (SO₂ stretch at ~1150–1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities .
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How does the sulfonamide-piperidine moiety influence the compound’s pharmacokinetic properties, and what in vitro assays validate its metabolic stability?

  • Mechanistic Insight : The sulfonamide group enhances solubility, while the ethylpiperidine moiety may improve blood-brain barrier permeability.
  • Assays :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS. Adjust substituents (e.g., fluorophenoxy) if rapid CYP450-mediated degradation is observed .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; >90% binding suggests limited bioavailability .

Q. What strategies resolve contradictions in reported biological activities between in vitro and in vivo models?

  • Case Example : If in vitro assays show potent Akt inhibition (IC₅₀ = 50 nM) but in vivo tumor models lack efficacy:

  • Hypothesis Testing :

Check bioavailability via plasma concentration profiling .

Test metabolite activity (e.g., demethylated derivatives) using LC-MS/MS .

Optimize dosing regimen (e.g., sustained-release formulations) to maintain therapeutic levels .

Q. How do structural analogs compare in target selectivity, and what computational tools prioritize candidates for synthesis?

  • Comparative Analysis :

Analog StructureKey ModificationSelectivity (Akt vs. PI3K)Ref.
4-Fluorophenoxy → ChlorophenoxyIncreased lipophilicityAkt IC₅₀: 45 nM; PI3K IC₅₀: 1.2 µM
Ethylpiperidine → MethylpiperazineReduced BBB penetrationAkt IC₅₀: 120 nM
  • Computational Tools :
  • Molecular Docking (AutoDock Vina) : Predict binding affinity to Akt’s PH domain .
  • ADMET Prediction (SwissADME) : Prioritize analogs with optimal LogP (2–4) and TPSA (<90 Ų) .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?

  • Challenges :

  • Exothermic Reactions : Sulfonylation at scale risks thermal runaway.
  • Low Yield in Amidation : Steric hindrance from the ethylpiperidine group.
    • Solutions :
  • Use jacketed reactors with precise temperature control (-5°C) during sulfonylation .
  • Employ microwave-assisted synthesis (100°C, 30 min) to improve amidation efficiency .

Q. How can researchers validate target engagement in cellular models when working with this compound?

  • Approaches :

  • Cellular Thermal Shift Assay (CETSA) : Confirm Akt stabilization upon heating (ΔTm > 2°C) .
  • Western Blotting : Measure downstream markers (e.g., p-GSK3β reduction) after 24-h treatment .

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